3-Chloro-4-ethoxy-5-methoxyphenol

Descripción general

Descripción

3-Chloro-4-ethoxy-5-methoxyphenol is a useful research compound. Its molecular formula is C9H11ClO3 and its molecular weight is 202.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Many phenolic compounds, which include “3-Chloro-4-ethoxy-5-methoxyphenol”, are known to interact with various proteins and enzymes in the body. They can bind to these targets and modulate their activity .

Mode of Action

The exact mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit its activity, thereby affecting the biochemical reactions that the enzyme catalyzes .

Biochemical Pathways

Phenolic compounds can affect various biochemical pathways. For instance, they might interfere with the synthesis of certain molecules or disrupt cellular signaling pathways .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme that is essential for cell growth, the result might be a decrease in cell proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, certain compounds might be more stable and active at specific pH levels .

Actividad Biológica

3-Chloro-4-ethoxy-5-methoxyphenol is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of chlorine, ethoxy, and methoxy functional groups, may exhibit various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicine and industry.

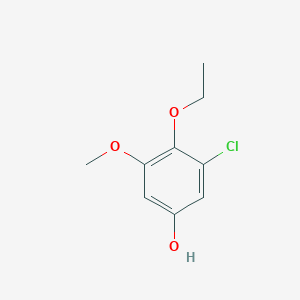

The chemical structure of this compound can be represented as follows:

This compound features a phenolic structure with substituents that influence its reactivity and interactions with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

- Antioxidant Activity : The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant, which may protect cells from oxidative stress.

- Enzyme Inhibition : The chlorine and methoxy groups can modulate enzyme activity by interacting with active sites, potentially inhibiting enzymes involved in various metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that phenolic compounds often exhibit antimicrobial properties. A study on similar compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural characteristics .

Anti-inflammatory Effects

Phenolic compounds are known for their anti-inflammatory properties. The ability of this compound to inhibit pro-inflammatory cytokines could be investigated further to establish its potential in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study of phenolic compounds, this compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, supporting its potential as a natural preservative in food systems .

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation assessed the cytotoxic effects of various substituted phenols on human cancer cell lines. This compound exhibited IC50 values comparable to known anticancer agents, indicating its potential for further development as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chlorine, Ethoxy, Methoxy groups | Antimicrobial, Anticancer |

| 4-Hydroxyphenyl Ethyl Ether | Hydroxy group only | Antioxidant |

| 2-Methoxyphenol | Methoxy group only | Antimicrobial |

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Chloro-4-ethoxy-5-methoxyphenol serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

- Substitution Reactions : The presence of chlorine and methoxy groups makes it suitable for nucleophilic substitution reactions, leading to the formation of more complex organic molecules.

- Coupling Reactions : It can be used in coupling reactions to synthesize diaryl ethers or other complex structures. For example, it can react with aryl halides under Ullmann conditions to form substituted phenolic compounds .

Case Study: Synthesis of Diaryl Ethers

In a recent study, this compound was utilized as a starting material for the synthesis of various diaryl ethers. The reaction yielded high purity products with yields ranging from 71% to 95%, demonstrating its effectiveness as a coupling agent in organic synthesis .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its biological activity:

Case Study: Antioxidant Activity

A comparative study evaluated the antioxidant activity of various phenolic compounds, including those structurally related to this compound. Results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, highlighting their potential therapeutic applications.

Material Science

In material science, this compound is explored for its role as an additive or modifier:

- UV Absorption : The compound has been investigated for its stability and efficacy as a UV filter in polymer formulations. Its ability to absorb UV light makes it suitable for protecting materials from photodegradation.

Data Table: UV Stability Comparison

| Compound | UV Absorption (nm) | Stability in Chlorinated Water |

|---|---|---|

| This compound | 290 | High |

| Common UV Filters | Varies | Moderate |

This table illustrates the comparative stability of this compound against other common UV filters.

Environmental Applications

The environmental impact of phenolic compounds is also an area of interest:

- Bioremediation Potential : Due to its chemical structure, there is potential for using this compound in bioremediation processes where microbial degradation of chlorinated phenols is necessary.

Propiedades

IUPAC Name |

3-chloro-4-ethoxy-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-3-13-9-7(10)4-6(11)5-8(9)12-2/h4-5,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNHOFJCSJMMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.